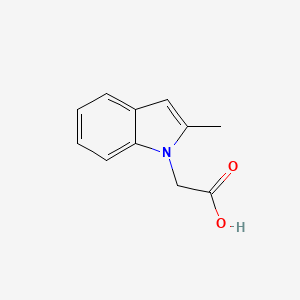
(2-甲基吲哚-1-基)乙酸
描述
(2-Methylindol-1-yl)acetic acid is a chemical compound with the molecular formula C11H11NO2. It belongs to the class of indole derivatives, which are significant due to their presence in various natural products and pharmaceuticals.
科学研究应用
(2-Methylindol-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a precursor for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
(2-Methylindol-1-yl)acetic acid, also known as 2-(2-methyl-1H-indol-1-yl)acetic acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that (2-Methylindol-1-yl)acetic acid may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (2-Methylindol-1-yl)acetic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that (2-Methylindol-1-yl)acetic acid may also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (18921 g/mol) suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is plausible that (2-Methylindol-1-yl)acetic acid may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Methylindol-1-yl)acetic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerated environment . Additionally, the compound’s action and efficacy may be influenced by the specific biological environment in which it is present, including the presence of other molecules, pH, and temperature.
生化分析
Biochemical Properties
It is known that indole derivatives, such as (2-Methylindol-1-yl)acetic acid, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives have been shown to have a broad impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that (2-Methylindol-1-yl)acetic acid operates through similar mechanisms.
Metabolic Pathways
Indole is known to be a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It is possible that (2-Methylindol-1-yl)acetic acid may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylindol-1-yl)acetic acid typically involves the reaction of indole derivatives with acetic acid or its derivatives. One common method includes the alkylation of indole with a suitable alkyl halide, followed by carboxylation to introduce the acetic acid moiety. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of (2-Methylindol-1-yl)acetic acid may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis .
化学反应分析
Types of Reactions: (2-Methylindol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst
Major Products:
相似化合物的比较
Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.
1-Methyl-3-indoleacetic acid: An indole derivative with similar structural features but different biological activities
Uniqueness: (2-Methylindol-1-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(2-methylindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGICLRNAZXDKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389582 | |
| Record name | (2-Methyl-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86704-55-4 | |
| Record name | (2-Methyl-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


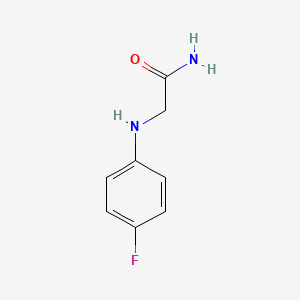

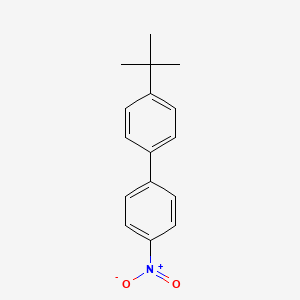
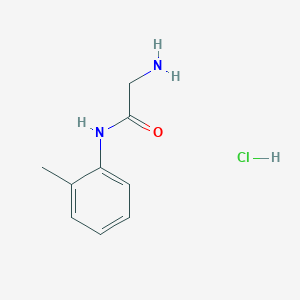
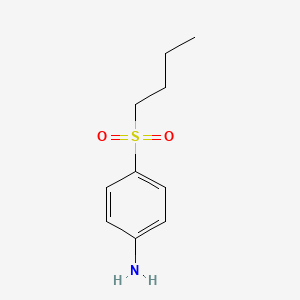
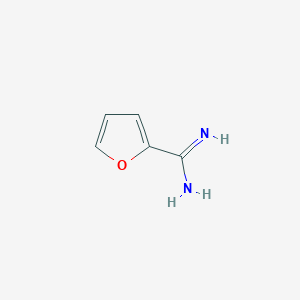


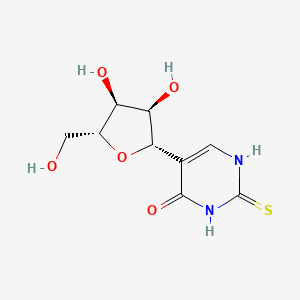
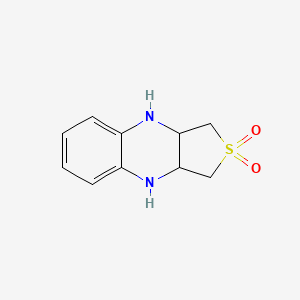
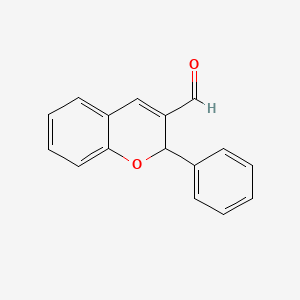


![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)
